3-Formyl-1-methylpyridin-1-ium iodide
Overview
Description
3-Formyl-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H8INO. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is methylated and the compound contains a formyl group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Formyl-1-methylpyridin-1-ium iodide typically involves the methylation of 3-formylpyridine followed by the addition of an iodide source. One common method involves reacting 3-formylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
3-Formyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.
Scientific Research Applications
3-Formyl-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various pyridinium derivatives.
Biology: It can be used as a fluorescent label in biological assays due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the manufacture of dyes and pigments, as well as in the production of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids and proteins, forming stable complexes that can alter the function of these biomolecules. The formyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
3-Formyl-1-methylpyridin-1-ium iodide can be compared with other pyridinium salts, such as:
4-Formyl-1-methylpyridinium iodide: Similar in structure but with the formyl group at the 4-position.
1-Methylpyridinium iodide: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-1-methylpyridinium iodide: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-carbaldehyde;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHGTZAHEFAZIP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=O.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928607 | |
Record name | 3-Formyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-54-8 | |
Record name | NSC172185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Formyl-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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